Product packaging for Benzene, bis(1-phenylethyl)-(Cat. No.:CAS No. 52006-30-1)

Benzene, bis(1-phenylethyl)-

Cat. No.: B14660723
CAS No.: 52006-30-1
M. Wt: 286.4 g/mol
InChI Key: GCIQESPPEOOJTK-UHFFFAOYSA-N
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Description

Benzene, bis(1-phenylethyl)- is an organic compound with the molecular formula C22H22 and a molecular weight of 286.41 g/mol . It is a derivative of benzene where two 1-phenylethyl substituents are attached to the central benzene ring. This structural motif is shared with other research compounds, such as chiral bis-aldimine derivatives, which are known to serve as ligands in coordination chemistry for constructing metal complexes with potential catalytic activity . The presence of multiple aromatic rings suggests potential utility in material science, for instance in the study of organic molecular structures or as a building block for more complex synthetic targets . As a specialty chemical, it offers researchers a defined molecular structure for exploration in various synthetic and developmental applications. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22 B14660723 Benzene, bis(1-phenylethyl)- CAS No. 52006-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52006-30-1

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1,2-bis(1-phenylethyl)benzene

InChI

InChI=1S/C22H22/c1-17(19-11-5-3-6-12-19)21-15-9-10-16-22(21)18(2)20-13-7-4-8-14-20/h3-18H,1-2H3

InChI Key

GCIQESPPEOOJTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2C(C)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Bis 1 Phenylethyl Benzene Architectures

Direct Alkylation Routes to Phenylethyl-Substituted Benzenes

Direct alkylation methods provide the most straightforward pathways to construct the carbon skeleton of phenylethyl-substituted benzenes. These reactions typically involve the formation of carbon-carbon bonds between the central benzene (B151609) ring and the phenylethyl side chains through electrophilic aromatic substitution or cross-coupling reactions.

Friedel-Crafts Alkylation and its Derivatives

Friedel-Crafts alkylation is a fundamental method in organic chemistry for attaching alkyl groups to an aromatic ring. mt.com The reaction proceeds via electrophilic aromatic substitution, where an alkyl halide or an alkene reacts with an aromatic hydrocarbon in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

In the context of synthesizing bis(1-phenylethyl)benzene, the reaction can be envisioned between benzene and a suitable 1-phenylethyl source, such as 1-phenylethyl chloride or styrene (B11656). The mechanism involves the Lewis acid catalyst abstracting the halide or protonating the alkene to generate a 1-phenylethyl carbocation. mt.compw.live This carbocation then acts as an electrophile and attacks the electron-rich benzene ring, forming a new C-C bond and an arenium ion intermediate. pw.live Subsequent deprotonation restores the aromaticity of the ring, yielding the alkylated product. mt.com

A significant challenge in Friedel-Crafts alkylation is polyalkylation. pw.liveyoutube.com The initial product, (1-phenylethyl)benzene, is more reactive than the starting benzene because the alkyl group is an activating group. youtube.comyoutube.com This increased reactivity promotes further alkylation, leading to the formation of di- and tri-substituted products, which is advantageous for the synthesis of the target bis(1-phenylethyl)benzene. However, controlling the isomeric distribution (ortho, meta, para) of the second substitution can be challenging.

Table 1: Catalysts and Conditions for Friedel-Crafts Alkylation
CatalystAlkylating AgentTypical SolventKey Features
AlCl₃ (Aluminum chloride)1-Phenylethyl chloride, StyreneBenzene (as reactant and solvent), CS₂Highly active, traditional catalyst; prone to carbocation rearrangements and polyalkylation. mt.comyoutube.com
FeCl₃ (Ferric chloride)1-Phenylethyl chlorideBenzeneMilder than AlCl₃, can offer different selectivity. mt.com
H₂SO₄ (Sulfuric acid)Styrene, 1-PhenylethanolBenzeneProtic acid catalyst; carbocation formation via protonation of alkene or alcohol.

Grignard-Based Alkylation Protocols

Grignard reagents (R-Mg-X) are powerful nucleophiles used extensively in the formation of carbon-carbon bonds. sigmaaldrich.com Grignard-based protocols for synthesizing phenylethyl-substituted benzenes typically involve cross-coupling reactions. For instance, a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), can be coupled with a 1-phenylethyl halide in the presence of a transition metal catalyst.

Alternatively, a 1-phenylethyl Grignard reagent can be coupled with a dihalobenzene (e.g., 1,4-dibromobenzene) to construct the bis-substituted framework. These reactions often employ nickel or palladium catalysts to facilitate the coupling process. acs.org For example, complexes like [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane) have proven effective in catalyzing the cross-coupling of Grignard reagents with aryl halides. acs.org

The synthesis begins with the preparation of the Grignard reagent by reacting an aryl or alkyl halide with magnesium metal in an anhydrous ether solvent. sigmaaldrich.com The subsequent cross-coupling step must be performed under inert conditions to prevent the highly reactive organometallic reagent from reacting with atmospheric moisture or oxygen.

Table 2: Grignard-Based Cross-Coupling Components
Grignard ReagentCoupling PartnerCatalyst SystemReaction Type
Phenylmagnesium bromide1,4-Bis(1-chloroethyl)benzeneNiCl₂(dppp)Kumada Coupling
(1-Phenylethyl)magnesium chloride1,4-Dibromobenzene (B42075)Pd(PPh₃)₄Cross-Coupling
4-Bromophenylmagnesium bromide1-Phenylethyl chlorideNiCl₂(dppe)Kumada Coupling

Enantioselective Synthesis and Chiral Control in Phenylethyl Moieties

The 1-phenylethyl group contains a stereogenic center at the benzylic carbon. Therefore, bis(1-phenylethyl)benzene can exist as multiple stereoisomers (RR, SS, and the meso RS form). Controlling the absolute configuration of these chiral centers is critical, particularly in applications like materials science and pharmaceuticals. This is achieved through asymmetric synthesis, which employs chiral auxiliaries, enzymes, or catalysts to favor the formation of one enantiomer over another.

Chiral Auxiliary Approaches in Formation of 1-Phenylethyl Centers

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a chemical reaction stereoselectively. sigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

1-Phenylethylamine (α-PEA), available in both (R) and (S) forms, is a widely used "privileged" chiral auxiliary. nih.gov It can be reacted with a carbonyl compound to form a chiral imine or enamine. Subsequent nucleophilic addition to the C=N double bond is directed by the stereocenter of the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. For instance, the reduction of an imine formed from acetophenone (B1666503) and (S)-1-phenylethylamine can be controlled to yield a specific diastereomer of the resulting diamine, which can then be further processed to obtain the desired chiral phenylethyl group.

Table 3: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliarySubstrate ClassReaction TypeKey Feature
(R)- or (S)-1-PhenylethylamineKetones, AldehydesAsymmetric alkylation, reduction of iminesForms a chiral imine intermediate to direct nucleophilic attack. nih.gov
Evans Auxiliaries (Oxazolidinones)Carboxylic acidsAsymmetric alkylation, aldol (B89426) reactionsForms a chiral N-acyl derivative; the auxiliary shields one face of the enolate. sigmaaldrich.com
SAMP/RAMP HydrazinesAldehydes, KetonesAsymmetric alkylation of hydrazonesForms a chiral hydrazone; the auxiliary directs the stereoselective alkylation of the α-carbon.

Enzyme-Mediated Transformations for Chiral Phenylethyl Precursors

Biocatalysis using isolated enzymes offers an environmentally friendly and highly selective method for producing chiral compounds. pharmasalmanac.com Enzymes operate under mild conditions and often exhibit near-perfect enantio- and regioselectivity. pharmasalmanac.com For generating chiral 1-phenylethyl precursors, such as enantiopure 1-phenylethanol, two enzymatic strategies are common: kinetic resolution and asymmetric reduction.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. For example, lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are widely used to catalyze the acylation of racemic 1-phenylethanol. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the S-enantiomer untouched, enabling their separation. nih.gov

Asymmetric reduction involves the conversion of a prochiral ketone, such as acetophenone, into a single enantiomer of the corresponding alcohol. This is often achieved using ketoreductases (KREDs) or alcohol dehydrogenases, which utilize a cofactor like NADPH to deliver a hydride to one face of the carbonyl group. Transaminases can also be used in a process called asymmetric amination to convert acetophenone directly into chiral 1-phenylethylamine, using an amine donor. nih.gov

Table 4: Enzymatic Methods for Chiral Precursor Synthesis
Enzyme ClassExample EnzymeTransformationSubstrateProduct
LipaseNovozym 435Kinetic Resolution (Acylation)Racemic 1-phenylethanol(R)-1-Phenylethyl acetate (B1210297) + (S)-1-phenylethanol. nih.gov
Transaminase (ω-TA)Engineered ω-TransaminasesAsymmetric AminationAcetophenone(R)- or (S)-1-Phenylethylamine. nih.gov
Ketoreductase (KRED)Engineered KREDsAsymmetric ReductionAcetophenone(R)- or (S)-1-Phenylethanol

Asymmetric Catalysis in Constructing Bis(1-phenylethyl)benzene Frameworks

Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Constructing the bis(1-phenylethyl)benzene framework directly with stereochemical control can be achieved through methods like asymmetric cross-coupling or hydroarylation reactions.

For example, a di-Grignard reagent derived from 1,4-dibromobenzene could be coupled with a 1-phenylethyl derivative using a chiral nickel or palladium catalyst. The catalyst, typically a metal center coordinated to a chiral ligand (e.g., a chiral phosphine (B1218219) like BINAP), creates a chiral environment around the metal center. This chiral pocket influences the stereochemical outcome of the bond-forming steps (oxidative addition, reductive elimination), leading to the preferential formation of one stereoisomer of the final product.

Another advanced strategy is the catalytic asymmetric hydrovinylation, which can be used to synthesize molecules with chiral benzylic centers. nih.gov While direct double hydrovinylation on a benzene ring is complex, related strategies involving the coupling of chiral phenylethyl boronic esters with a dihalobenzene via an enantioselective Suzuki-Miyaura reaction represent a viable pathway. dntb.gov.ua

Table 5: Asymmetric Catalysis Strategies
Reaction TypeMetal CatalystExample Chiral LigandBond Formation
Asymmetric Suzuki-Miyaura CouplingPalladium (Pd)Chiral Phosphoramidites, BINAPAryl C-C Aryl/Alkyl
Asymmetric Kumada CouplingNickel (Ni), Palladium (Pd)Chiral Diphosphine LigandsAryl C-C Alkyl
Asymmetric HydrovinylationNickel (Ni), Palladium (Pd)Chiral Phosphine LigandsAryl/Alkenyl C-C Alkyl. nih.gov

Synthesis of Precursors and Analogues with Bis(1-phenylethyl) Functionality

The construction of molecules containing the bis(1-phenylethyl)benzene framework relies on the strategic synthesis of key precursors and analogues. Methodologies for creating bis(phenylethyl)amine, bis(phenylethyl)imine, and bis(1-phenylethyl)peroxide structures are foundational in this context. These approaches often involve catalytic reactions and careful control of reaction conditions to achieve the desired products.

Pathways to Bis(phenylethyl)amine and Bis(phenylethyl)imine Structures

The synthesis of bis(phenylethyl)amine and its corresponding imine structures can be achieved through several strategic pathways, primarily revolving around reductive amination and catalytic hydrogenation. These methods offer versatility in substrate scope and can be tailored to yield either the amine or the imine as the major product.

One prominent method is the reductive amination of acetophenone. nih.govorgsyn.orgscispace.com This approach typically involves the reaction of acetophenone with an amine source, such as formamide (B127407) or ammonia (B1221849), in the presence of a catalyst to form an imine intermediate, which is then reduced to the corresponding amine. scispace.comsmolecule.com For instance, the Leuckart reaction provides a pathway for the reductive amination of acetophenone using formamide and water, followed by hydrolysis to yield α-methylbenzylamine. scispace.com The formation of the secondary amine, N,N-bis(2-phenylethyl)amine, can occur as a byproduct in the hydrogenation of benzyl (B1604629) cyanide, particularly in non-polar solvents like n-hexane with a Pd/Al2O3 catalyst. semanticscholar.orgrsc.org

Catalytic hydrogenation of nitriles, specifically benzyl cyanide, is another key strategy. semanticscholar.orgrsc.orgorgsyn.org The choice of catalyst and reaction conditions significantly influences the product distribution. For example, the use of Raney nickel catalyst in the presence of liquid ammonia can effectively produce β-phenylethylamine while minimizing the formation of the secondary amine, di-(β-phenylethyl)-amine. orgsyn.org Conversely, as mentioned, hydrogenation of benzyl cyanide over a Pd/Al2O3 catalyst in n-hexane primarily yields N,N-bis(2-phenylethyl)amine. semanticscholar.orgrsc.org The selectivity can be shifted towards the primary amine by introducing CO2 and water into the reaction medium. semanticscholar.orgrsc.org

The synthesis of bis(phenylethyl)imine structures can be achieved through the condensation of an amine with a ketone. For example, N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine is synthesized by the condensation of acetophenone with 4-aminodiphenylamine. google.com This imine can then be subsequently hydrogenated to the corresponding diamine. google.com

Below is a data table summarizing various synthetic approaches to bis(phenylethyl)amine and related structures.

Reactants Catalyst/Reagent Solvent Conditions Product(s) Yield Reference
Acetophenone, Formamide, WaterNone-205°C, 6 h, then 6 M HCl hydrolysisα-methylbenzylamine86% scispace.com
Benzyl Cyanide, Liquid AmmoniaRaney Nickel-120–130°C, ~2000 lb H₂ pressure, <1 hβ-phenylethylamine, di-(β-phenylethyl)-amine (minor)83–87% orgsyn.org
Benzyl CyanidePd/Al₂O₃n-hexane-N,N-bis(2-phenylethyl)amine (main product)Not specified semanticscholar.orgrsc.org
Acetophenone, 4-aminodiphenylamineNot specifiedTolueneElevated temperatureN-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine50-90% conversion google.com
N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamineCopper-chromium catalystAlcohol140°C, 40 minN-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine91.5% google.com
3′-hydroxyacetophenone, (S)-α-PEAtitanium(IV)isopropoxide, NaBH₄Not specifiedNot specifiedChiral bis-amine intermediateNot specified nih.govmdpi.com

Formation of Bis(1-phenylethyl)peroxide Analogues

The synthesis of bis(1-phenylethyl)peroxide, commonly known as dicumyl peroxide, and its analogues typically proceeds through the acid-catalyzed reaction of a tertiary alcohol with a hydroperoxide or hydrogen peroxide. atamanchemicals.comjustia.comgoogle.com These methods are widely used in industrial processes for the production of organic peroxides. atamanchemicals.comgoogle.com

A primary synthetic route involves the reaction of 2-phenyl-2-propanol (B165765) (cumyl alcohol) with cumene (B47948) hydroperoxide in the presence of a strong acid catalyst. atamanchemicals.comjustia.comgoogle.com Various acid catalysts have been employed, including sulfuric acid, hydrochloric acid, perchloric acid, and phosphoric acid. google.com The reaction is a condensation process where water is eliminated. google.com Side reactions can include the dehydration of cumyl alcohol to α-methylstyrene and the decomposition of cumene hydroperoxide to phenol (B47542) and acetone. google.comgoogle.com The concentration of the acid catalyst can influence the rate of these side reactions. google.com Boron trifluoride and its etherates have also been utilized as catalysts for this transformation. justia.com

An alternative pathway involves the reaction of 2-phenyl-2-propanol with a hydrogen peroxide/urea additive in the presence of a mineral acid at around 35°C. atamanchemicals.com The synthesis of the precursor, cumene hydroperoxide, is often achieved through the oxidation of cumene with oxygen in the presence of a basic medium. google.comprepchem.com

The table below details different methodologies for the formation of bis(1-phenylethyl)peroxide analogues.

Reactants Catalyst/Reagent Solvent Conditions Product Yield Reference
2-phenyl-2-propanol, Cumene hydroperoxideStrong protonic acid (e.g., H₂SO₄, HClO₄, H₃PO₄, HCl)Isopropyl benzene30–60°C, -0.10MPa to normal pressure, 0.5-1 hDicumyl peroxideNot specified google.com
2-phenyl-2-propanol, Hydrogen peroxide/urea additiveMineral acidNot specified35°CDicumyl peroxideNot specified atamanchemicals.com
Cumene hydroperoxide, Methyl cumyl etherBoron trifluoride or boron trifluoride etheratesMethyl cumyl ether (in excess)~100°CDicumyl peroxideNot specified justia.com
Cumene hydroperoxide, Cumyl alcoholp-Toluenesulfonic acidCumene40°C, acid added over 60 min, then 1 h stirringDicumyl peroxide74.9% (with respect to cumyl alcohol) googleapis.com

Advanced Spectroscopic and Crystallographic Elucidation of Bis 1 Phenylethyl Benzene Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of bis(1-phenylethyl)benzene at the atomic level. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, which is crucial for analyzing its complex stereoisomers and dynamic behavior in solution.

The substitution of a benzene (B151609) ring with two chiral (1-phenylethyl) groups can result in the formation of both chiral and achiral diastereomers. For instance, in the case of 1,4-bis(1-phenylethyl)benzene (B14554321), two stereoisomers are possible: a chiral pair of enantiomers, (R,R) and (S,S), and an achiral, meso (R,S) compound.

¹H NMR spectroscopy is highly effective in distinguishing between these diastereomers. nih.gov The protons within the meso form are in a different chemical environment compared to those in the chiral enantiomeric pair. Consequently, they exhibit distinct chemical shifts. The methine (CH) and methyl (CH₃) protons of the 1-phenylethyl side chains are particularly diagnostic. In diastereomers, the respective protons are chemically non-equivalent and will therefore resonate at different frequencies, allowing for their identification and quantification. nih.govresearchgate.net For example, the methyl protons, which appear as doublets, are often well-resolved for each diastereomer. nih.gov

While NMR cannot directly distinguish between enantiomers (e.g., the (R,R) and (S,S) forms), their presence and enantiomeric excess (ee) can be determined by using a chiral derivatizing agent. researchgate.net Reaction of a non-racemic mixture of bis(1-phenylethyl)benzene with a chiral auxiliary converts the enantiomers into diastereomers, which can then be readily distinguished and quantified by integrating their unique signals in the NMR spectrum. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Distinguishing Diastereomers in 1-Phenylethyl Derivatives

Proton TypeDiastereomer 1 (e.g., meso)Diastereomer 2 (e.g., chiral pair)MultiplicityRationale for Distinction
-CH(Ph)CH₃ Distinct Chemical Shift (δ₁)Distinct Chemical Shift (δ₂)Quartet (q)Different spatial arrangement relative to the other chiral center affects the electronic environment. mdpi.com
-CH(Ph)CH₃ Distinct Chemical Shift (δ₃)Distinct Chemical Shift (δ₄)Doublet (d)Protons in diastereomers are chemically non-equivalent and thus resonate at different frequencies. nih.gov

Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of the individual conformers. ias.ac.in While commonly associated with sterically hindered biaryl systems or amides with significant C-N double bond character, the concept can be explored in molecules like bis(1-phenylethyl)benzene. ias.ac.innih.gov

Rotation around the C(benzene)-C(alkyl) single bonds may be subject to steric hindrance, particularly in the ortho-substituted isomer. Dynamic NMR (DNMR) spectroscopy is the primary tool for investigating such conformational dynamics. By acquiring spectra at various temperatures, it is possible to study the rates of interconversion between different rotational conformers (rotamers). At low temperatures, where rotation is slow on the NMR timescale, separate signals for each distinct conformer may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal when the rotation becomes rapid. mdpi.com

Studies on related molecules like bis(phenylethynyl)benzene have indicated a low torsional barrier in the ground state, resulting in a mixed population of rotamers in solution at room temperature. nih.govresearchgate.net Although stable atropisomers of bis(1-phenylethyl)benzene have not been reported, DNMR could be employed to quantify the rotational energy barriers and characterize the preferred conformations in solution.

X-ray Crystallography for Molecular Geometry and Absolute Configuration

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation and stereochemistry.

X-ray diffraction studies on compounds structurally related to bis(1-phenylethyl)benzene reveal that these molecules are typically non-planar. The steric bulk of the 1-phenylethyl substituents forces the various aromatic rings to twist relative to each other to minimize steric strain. This deviation from planarity is quantified by torsional (dihedral) angles.

For example, in the closely related structure of 1,3-Bis[(−)-(S)-(1-phenylethyl)iminomethyl]benzene, the central benzene ring makes a significant angle of 69.35° with the terminal phenyl groups. nih.govresearchgate.net Similarly, in a 1,4-disubstituted naphthyl analogue, the two terminal aromatic systems adopt different orientations, with dihedral angles of 21.4° and 78.83° relative to the central benzene ring. nih.gov These findings demonstrate that significant twisting occurs around the single bonds connecting the central ring to the side chains. The molecule thus adopts a conformation where the phenyl groups of the side chains are substantially out of the plane of the central benzene ring.

Table 2: Torsional Angles in Bis(1-phenylethyl)benzene Analogues Determined by X-ray Crystallography

CompoundSubstitution PatternDihedral Angle (Central Ring vs. Side Group)Reference
1,3-Bis[(-)-(S)-(1-phenylethyl)iminomethyl]benzenemeta69.35° nih.govresearchgate.net
1,4-Bis[(1-methyl-1-phenylethyl)peroxymethyl]benzenepara42.9° researchgate.net
1,4-Bis{(+)-(S)-[1-(1-naphthyl)ethyl]iminomethyl}benzenepara21.4° and 78.83° nih.gov
Doubly Bridged Bis(phenylethynyl)benzenepara40° and 44° nih.gov

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. In the case of bis(1-phenylethyl)benzene and its analogues, which lack strong hydrogen bond donors or acceptors, the crystal packing is primarily directed by weaker interactions such as van der Waals forces and C—H⋯π interactions. nih.govresearchgate.net

Crystallographic analyses of related structures frequently show C—H⋯π contacts where a hydrogen atom on one molecule interacts with the electron-rich face of an aromatic ring on a neighboring molecule. nih.govnih.gov These interactions, though weak, are numerous and collectively play a crucial role in stabilizing the crystal structure, often guiding the molecules to form chains or stacked arrangements. nih.govnih.gov

Vibrational Spectroscopy for Structural Insights (Infrared, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a characteristic "fingerprint" that is sensitive to the molecule's functional groups, substitution pattern, and conformation.

The spectra of bis(1-phenylethyl)benzene are expected to be dominated by features characteristic of its constituent parts: a disubstituted central benzene ring and two monosubstituted terminal phenyl rings. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

Out-of-Plane (OOP) C-H Bending: Strong bands in the 690-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene rings. A monosubstituted ring (from the phenylethyl moiety) typically shows two strong bands around 730-770 cm⁻¹ and 690-710 cm⁻¹. The pattern for the central disubstituted ring will vary depending on whether it is ortho, meta, or para substituted.

Raman spectroscopy is particularly useful for studying the skeletal vibrations of the molecule. Studies on analogous conjugated systems like bis(phenylethynyl)benzene have used ultrafast Raman spectroscopy to probe conformational dynamics in solution. nih.govresearchgate.net These experiments confirmed the presence of a mixture of non-planar rotamers at room temperature, highlighting how Raman spectroscopy can provide insights into the conformational flexibility that complements dynamic NMR studies. nih.govresearchgate.net

Ultrafast Spectroscopy for Excited State Dynamics in Related Systems

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy (fs-TAS), are powerful tools for investigating the fleeting dynamics of molecules in their excited states. nd.edursc.org These methods provide critical insights into the primary photophysical and photochemical events that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales following light absorption. nd.edu For a molecule like bis(1-phenylethyl)benzene, which contains multiple, weakly coupled phenyl chromophores, the excited-state dynamics are governed by complex processes. These include intramolecular vibrational redistribution, internal conversion, and potential excimer formation. mdpi.combarbatti.org

Studies on structurally related systems, such as benzene dimers and diphenylalkanes, offer a window into the likely behavior of bis(1-phenylethyl)benzene. The benzene dimer, a fundamental model system, has been shown to form an excimer—a transient, excited-state dimer—following photoexcitation. barbatti.org Nonadiabatic dynamics simulations reveal that after excitation to the S₁ state, the benzene rings rearrange into a parallel-stacked excimer geometry. barbatti.org This process is remarkably fast, occurring within approximately 0.5 to 1.0 picoseconds. barbatti.org The resulting excimer is short-lived in the gas phase, surviving for about 0.3 picoseconds before the rings move apart due to excess vibrational energy. barbatti.org

In molecules where two phenyl groups are linked by a flexible chain, such as diphenylalkanes, the dynamics of excimer formation are similarly crucial. The process involves significant conformational changes to bring the two aromatic rings into a cofacial arrangement. The rates of these processes are highly dependent on the length and flexibility of the linking chain.

Another related class of compounds are styrene (B11656) oligomers. The photophysics of these molecules are also dominated by interactions between the phenyl chromophores. Ultrafast studies on these systems can reveal the dynamics of energy localization and delocalization between the aromatic units, as well as the pathways for relaxation back to the ground state. These dynamics often involve rapid internal conversion from higher excited states to the lowest singlet excited state (S₁), followed by fluorescence or non-radiative decay.

The table below summarizes key ultrafast dynamic processes and their characteristic timescales observed in systems analogous to bis(1-phenylethyl)benzene.

Compound/System Process Observed Timescale Spectroscopic Method
Benzene DimerExcimer Formation0.5 - 1.0 psTheoretical Simulations
Benzene DimerExcimer Lifetime (gas phase)~0.3 psTheoretical Simulations
Tetracene DimerExcimer Stabilization~5 psTime-Resolved Photoionization
NitrobenzeneS₁ State DephasingOscillatory (femtoseconds)Ultrafast Transient Polarization Spectroscopy

This table is generated based on data from related molecular systems to infer potential dynamics for bis(1-phenylethyl)benzene. The timescales represent the duration of key photophysical events following excitation. barbatti.orgnih.govnih.gov

In essence, the study of related systems using ultrafast spectroscopy indicates that the excited-state behavior of bis(1-phenylethyl)benzene is likely dominated by rapid conformational relaxation and interactions between its multiple phenyl chromophores. barbatti.orgnih.gov The initial excitation is followed by swift energy redistribution and structural changes, potentially leading to the formation of transient excimer-like states on a picosecond timescale. barbatti.org

Theoretical and Computational Chemistry in Understanding Bis 1 Phenylethyl Benzene

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of bis(1-phenylethyl)benzene. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation for the molecule. arxiv.org These calculations can determine a variety of electronic properties, such as the distribution of electron density, the energies of molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). scispace.com

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, as it provides an indication of the molecule's kinetic stability and its tendency to undergo chemical reactions. scispace.com A smaller gap generally suggests higher reactivity. The MEP map, on the other hand, visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. scispace.com For bis(1-phenylethyl)benzene, these calculations would reveal how the phenylethyl substituents influence the electronic properties of the central benzene (B151609) ring. The electron-donating or withdrawing nature of the substituents can significantly alter the reactivity of the aromatic system. rsc.org

Table 1: Key Electronic Properties Obtainable from Quantum-Chemical Calculations

PropertySignificance
HOMO EnergyIndicates the ability to donate an electron.
LUMO EnergyIndicates the ability to accept an electron.
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Identifies regions prone to electrophilic and nucleophilic attack.
Mulliken Atomic ChargesDescribes the distribution of electron charge among the atoms.

Density Functional Theory (DFT) Studies of Conformational Landscapes and Energy Barriers

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it particularly well-suited for studying the complex conformational landscapes of flexible molecules like bis(1-phenylethyl)benzene. rdd.edu.iqnih.gov The rotation around the single bonds connecting the phenylethyl groups to the central benzene ring, as well as the rotation of the phenyl groups themselves, gives rise to a multitude of possible conformations.

DFT calculations can be used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This allows for the identification of stable conformers (energy minima) and the transition states that connect them (saddle points). rdd.edu.iq The energy difference between a stable conformer and a transition state represents the rotational energy barrier, which determines the rate of interconversion between different conformations. nih.gov For bis(1-phenylethyl)benzene, understanding these barriers is crucial for predicting its dynamic behavior in solution.

Due to the presence of chiral centers at the benzylic carbons of the 1-phenylethyl groups, bis(1-phenylethyl)benzene can exist as different stereoisomers (RR, SS, and meso). DFT calculations can be employed to determine the relative stabilities of these stereoisomers. By optimizing the geometry of each isomer and calculating its electronic energy, it is possible to predict which form is the most thermodynamically stable.

Furthermore, DFT can be used to map out the interconversion pathways between these stereoisomers. This involves locating the transition state structures for the relevant bond rotations or inversions and calculating the activation energies. These computational insights are invaluable for understanding the stereochemical behavior of the molecule. While specific DFT studies on the stereoisomers of bis(1-phenylethyl)benzene are not prevalent in the literature, the methodology has been successfully applied to a wide range of chiral molecules. semanticscholar.org

Table 2: Conformational and Stereochemical Data from DFT Studies

ParameterDescriptionRelevance
Dihedral AngleThe angle between four atoms, defining the rotation around a bond.Determines the molecular conformation.
Relative EnergyThe energy of a conformer or stereoisomer relative to the most stable one.Indicates the relative population of different forms at equilibrium.
Rotational Energy BarrierThe energy required to rotate around a single bond.Governs the rate of conformational interconversion.
Interconversion PathwayThe sequence of conformational changes connecting two stereoisomers.Elucidates the mechanism of stereochemical isomerization.

Molecular Mechanics and Dynamics Simulations for Aromatic Systems

For larger systems or longer timescale phenomena, classical molecular mechanics (MM) and molecular dynamics (MD) simulations are often more computationally feasible than quantum-mechanical methods. In MM, the molecule is treated as a collection of atoms connected by springs, and the potential energy is calculated using a force field. researchgate.net Force fields are sets of parameters that describe the interactions between atoms, including bond stretching, angle bending, torsional potentials, and non-bonded interactions like van der Waals and electrostatic forces.

While MM and MD are powerful tools, the accuracy of the results is highly dependent on the quality of the force field used. nih.gov For aromatic systems, specialized force fields that accurately describe the unique electronic and steric properties of the phenyl rings are necessary. ifnamemain.com

Computational Analysis of Intermolecular Interactions (e.g., C-H···π, Dipole Interactions)

Non-covalent interactions play a crucial role in determining the structure and properties of molecular assemblies, including the crystal packing and solution-phase behavior of bis(1-phenylethyl)benzene. Computational methods are essential for quantifying these weak interactions.

One of the most important non-covalent interactions in aromatic systems is the C-H···π interaction, where a C-H bond acts as a weak hydrogen bond donor to the electron-rich π system of a benzene ring. mdpi.comnih.gov In bis(1-phenylethyl)benzene, both intramolecular C-H···π interactions (between a C-H bond of a phenylethyl group and the central benzene ring or the other phenyl group) and intermolecular C-H···π interactions (in the solid state or in solution) are possible. researchgate.net High-level quantum-chemical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to dissect the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion. mdpi.com

Dipole-dipole interactions can also be significant, although benzene itself has no net dipole moment. The introduction of the phenylethyl substituents can induce a small dipole moment in bis(1-phenylethyl)benzene, leading to electrostatic interactions between molecules. The magnitude and orientation of this dipole moment can be readily calculated using quantum-chemical methods. The computational analysis of these intermolecular forces is critical for predicting the macroscopic properties of the material, such as its melting point and solubility.

Table 3: Common Intermolecular Interactions in Aromatic Systems

Interaction TypeDescription
C-H···π InteractionA weak hydrogen bond between a C-H bond and a π system.
π-π StackingAn interaction between the faces of two aromatic rings.
van der Waals ForcesWeak, non-specific attractive forces between molecules.
Dipole-Dipole InteractionsElectrostatic interactions between molecules with permanent dipole moments.

Reaction Mechanisms and Catalytic Behavior of Bis 1 Phenylethyl Benzene Systems

Mechanistic Pathways of Substitution and Derivatization Reactions

The reactivity of the central benzene (B151609) ring in bis(1-phenylethyl)benzene is fundamentally governed by the nature of the two (1-phenylethyl) substituents. These groups influence the mechanistic pathways of reactions such as electrophilic aromatic substitution and are central to the generation of reactive species through peroxide decomposition.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, proceeding via a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com In the case of bis(1-phenylethyl)benzene, the (1-phenylethyl) groups are classified as alkyl substituents. Alkyl groups are known to be activating and ortho, para-directing.

The mechanism is initiated by the attack of an electrophile (E⁺) on the π-electron system of the benzene ring. byjus.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com The activating nature of the alkyl groups stems from two main effects:

Inductive Effect: The alkyl groups donate electron density to the benzene ring through the sigma bond, thereby stabilizing the positively charged intermediate.

Hyperconjugation: The C-H bonds of the alkyl substituent can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge.

Due to these electron-donating effects, the activation energy for the formation of the arenium ion is lowered, making the substituted ring more reactive than benzene itself. The directing effect can be understood by examining the resonance structures of the arenium ion formed from attack at the ortho, meta, and para positions. For ortho and para attack, one of the resonance structures places the positive charge directly on the carbon atom bearing the (1-phenylethyl) group. This carbocation is particularly stabilized by the electron-donating nature of the alkyl group. In contrast, for meta attack, the positive charge is never located on the carbon attached to the substituent, resulting in a less stabilized intermediate. Consequently, electrophilic substitution occurs preferentially at the positions ortho and para to the (1-phenylethyl) groups. libretexts.org

The general mechanism can be summarized in the following steps:

Generation of the Electrophile: A strong electrophile is generated, often with the aid of a Lewis acid catalyst. byjus.com

Formation of the Sigma Complex: The nucleophilic benzene ring attacks the electrophile, forming the resonance-stabilized arenium ion. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final substituted product. byjus.com

StepDescriptionKey Features
1 Electrophile GenerationRequires a reagent and often a catalyst (e.g., AlCl₃ for Friedel-Crafts).
2 Nucleophilic AttackThe π-system of the benzene ring attacks the electrophile. This is the rate-determining step.
3 Intermediate FormationA resonance-stabilized carbocation (arenium ion or sigma complex) is formed.
4 DeprotonationA base removes a proton from the carbon atom that formed the new bond, restoring aromaticity.

Peroxide Decomposition Mechanisms and Radical Generation

Peroxides analogous to bis(1-phenylethyl)benzene, such as dicumyl peroxide (bis(1-methyl-1-phenylethyl) peroxide), are widely used as sources of free radicals. tcichemicals.com The decomposition of these organic peroxides is typically initiated by heat, leading to the homolytic cleavage of the relatively weak oxygen-oxygen single bond. alfachemic.com

The primary step in the thermal decomposition of a bis(1-phenylethyl) peroxide derivative is the formation of two alkoxy radicals:

RO-OR → 2 RO• (where R = 1-phenylethyl)

This initiation step is crucial for starting radical reactions. The resulting 1-phenylethoxy radicals are highly reactive intermediates that can undergo several subsequent reactions, primarily:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule (like a solvent or a monomer), generating an alcohol and a new radical. RO• + X-H → R-OH + X•

β-Scission: The radical can fragment, breaking a carbon-carbon bond. In the case of the analogous cumyloxy radical, this process yields a methyl radical and acetophenone (B1666503). This pathway is a significant source of secondary, smaller radicals.

The generation of these radicals is fundamental to their application as initiators in polymerization and cross-linking processes. The efficiency of radical generation depends on the temperature and the structure of the peroxide.

Decomposition StepReactionProducts
Initiation Homolytic cleavage of the O-O bondTwo 1-phenylethoxy radicals (RO•)
Propagation (H-Abstraction) RO• abstracts H from a donor (XH)An alcohol (ROH) and a new radical (X•)
Propagation (β-Scission) Fragmentation of the RO• radicalA ketone (e.g., acetophenone) and an alkyl radical

Catalysis Involving Bis(1-phenylethyl) Ligands and Architectures

While bis(1-phenylethyl)benzene itself is not typically used as a ligand, architectures derived from its constituent parts, particularly chiral 1-phenylethylamine, are of immense importance in catalysis. These structures form the basis for a variety of chiral ligands that have proven effective in asymmetric synthesis and other catalytic transformations.

Application in Asymmetric Catalysis

The true catalytic potential of the bis(1-phenylethyl) motif is realized when chiral (R)- or (S)-1-phenylethylamine is used as a building block for asymmetric ligands. These ligands impart chirality to a metal center, enabling the stereoselective synthesis of one enantiomer of a product over the other.

Chiral amines derived from 1-phenylethylamine are crucial components in many successful ligand systems. sigmaaldrich.com For example, they have been incorporated into:

P,N,N-Tridentate Ligands: A class of phenethylamine-derived P,N,N-ligands has been developed for iridium-catalyzed asymmetric hydrogenation of β-keto esters, achieving good enantioselectivities. tandfonline.com

Phosphoramidite Ligands: The (R,R)-bis(phenylethyl)amine moiety has been shown to be highly effective in monodentate phosphoramidite ligands used in copper-catalyzed conjugate additions, yielding products with high enantiomeric excess (ee). pnas.org

Aminophosphine Ligands: Chiral aminophosphines synthesized from enantiopure 1-phenylethylamine have shown potential in rhodium-catalyzed hydroformylation, demonstrating the versatility of this chiral building block. rsc.org

The success of these ligands often depends on the steric and electronic properties conferred by the bulky and chiral 1-phenylethyl groups, which create a well-defined chiral pocket around the metal's active site. This precise steric control is essential for differentiating between the two prochiral faces of a substrate, leading to high enantioselectivity. nih.gov

Ligand TypeMetalApplicationReference
P,N,N-Tridentate LigandsIridiumAsymmetric hydrogenation of β-keto esters tandfonline.com
Monodentate PhosphoramiditesCopperAsymmetric conjugate addition pnas.org
Bidentate AminophosphinesRhodium, PalladiumAsymmetric hydroformylation, other catalytic reactions rsc.org
Chiral PhosphotungstateCopperAsymmetric epoxidation of styrene (B11656) nih.gov

Role as Initiators in Polymerization Processes

Derivatives of bis(1-phenylethyl)benzene, particularly peroxides, are effective thermal initiators for free-radical polymerization. tcichemicals.com Dicumyl peroxide, a close structural analog, serves as a classic example. When heated, it decomposes into two cumyloxy radicals. These primary radicals can then initiate polymerization by adding to a monomer (M), such as styrene or an acrylate, to form a new carbon-centered radical. alfachemic.com

RO• + M → RO-M•

This new radical then propagates the polymer chain by adding to successive monomer units:

RO-M• + n(M) → RO-(M)ₙ-M•

The process continues until termination occurs through coupling or disproportionation of two growing polymer chains. The choice of initiator is critical as it affects the rate of polymerization, the molecular weight of the polymer, and the reaction temperature. alfachemic.com Peroxides like dicumyl peroxide are particularly useful for high-temperature polymerizations and for the cross-linking of polymers like polyethylene. researchgate.net

In addition to thermal initiation, related systems can be part of redox initiator systems, where the peroxide reacts with a reducing agent at lower temperatures to generate radicals, allowing for polymerization under milder conditions. alfachemic.comgoogle.com

Advanced Applications and Material Science Relevance of Bis 1 Phenylethyl Benzene

Role as Versatile Building Blocks in Complex Organic Synthesis

The structural framework of bis(1-phenylethyl)benzene serves as a foundational component for the synthesis of more complex, functional molecules. A notable example is the use of its derivatives in the creation of chiral ligands, which are pivotal in asymmetric catalysis. The synthesis of enantiomerically pure bis-aldimines, such as 1,3-Bis[(−)-(S)-(1-phenylethyl)iminomethyl]benzene, highlights the utility of the bis(1-phenylethyl)benzene scaffold. nih.gov

The synthesis of such chiral compounds can be achieved through solvent-free methods, which are becoming increasingly important in green chemistry to minimize toxic waste and byproducts. nih.gov The molecular structure of these derivatives, which can be confirmed through crystallographic studies, often reveals a conformation where the imine groups are in the more stable E configuration. nih.gov The inherent chirality of the (S)-(1-phenylethyl) moieties can be leveraged to create stereocontrolled environments in subsequent chemical transformations, although the conformational flexibility of the phenylethyl group can sometimes present challenges in achieving high selectivity. nih.gov

The development of such chiral bis-aldimine NCN–pincer complexes has been explored for their catalytic activity in reactions like the Michael addition. nih.gov While initial studies with palladium(II) and platinum(II) complexes of a ligand derived from 1,3-Bis[(−)-(S)-(1-phenylethyl)iminomethyl]benzene did not show stereocontrol, this research opens avenues for further ligand design and optimization. nih.gov

Derivative Synthetic Method Key Feature Potential Application
1,3-Bis[(−)-(S)-(1-phenylethyl)iminomethyl]benzeneOne-step solvent-free routeEnantiomerically pure bis-aldimineChiral ligand in asymmetric catalysis

Contributions to Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry investigates the non-covalent interactions between molecules that lead to the formation of larger, organized structures. The specific stereochemistry and potential for intermolecular interactions of bis(1-phenylethyl)benzene derivatives make them interesting candidates for studies in self-assembly.

The enantiomerically pure nature of derivatives like 1,3-Bis[(−)-(S)-(1-phenylethyl)iminomethyl]benzene dictates their packing in the solid state, which is a fundamental aspect of supramolecular chemistry. nih.gov X-ray crystallography of this compound reveals a twofold crystallographic symmetry, with the molecule adopting a specific conformation in the crystal lattice. nih.gov

In the crystal structure, weak C—H⋯π interactions involving the phenyl rings are observed, leading to the formation of chains of molecules. nih.gov The terminal phenyl rings are oriented in opposite directions with respect to the central benzene (B151609) ring, and the imine group is slightly twisted from the benzene core. nih.gov This controlled packing and the presence of chiral centers are foundational to the concept of chiral self-assembly. While complex helical architectures have not been explicitly reported for "Benzene, bis(1-phenylethyl)-" itself, the principles of molecular recognition and controlled assembly demonstrated by its derivatives are key to designing such systems. The conformational differences observed between the phenyl and naphthyl analogues of this bis-imine highlight the subtle steric and electronic effects that can influence the final supramolecular structure. nih.gov

Compound Feature Observation in 1,3-Bis[(−)-(S)-(1-phenylethyl)iminomethyl]benzene Implication for Supramolecular Chemistry
Molecular SymmetryTwofold crystallographic axisLeads to predictable packing in the solid state.
Intermolecular InteractionsWeak C—H⋯π interactionsDrives the formation of one-dimensional chains.
ChiralityEnantiomerically pure (S,S) configurationInfluences the overall chirality of the supramolecular assembly.
ConformationSpecific dihedral angles between aromatic ringsDetermines the three-dimensional shape and packing efficiency.

Integration into Polymeric Materials and Networks

The integration of bis(1-phenylethyl)benzene and its precursors into polymeric materials has led to the development of functional polymers with specialized applications, most notably in the field of hydrogen storage.

While there is a lack of specific research on "Benzene, bis(1-phenylethyl)-" as a component of "molecular wires," structurally related oligo(phenylene ethynylene)s are extensively studied for this purpose. aau.dk These rigid rod-like molecules can act as interconnects between metallic probes on a molecular scale. aau.dk The synthesis of such molecules often involves Pd/Cu-catalyzed cross-coupling reactions. aau.dk The conceptual link to "Benzene, bis(1-phenylethyl)-" lies in its hydrogenated counterpart, 1,4-bis(phenylethynyl)benzene (B159325), which is a key player in this area of research.

A significant application of a precursor to 1,4-bis(phenylethyl)benzene is in the formulation of organic hydrogen getters. These materials are designed to scavenge and irreversibly bind hydrogen gas, which is crucial for preventing pressure buildup and material degradation in sealed systems, such as those used for the storage of radioactive waste. inl.govunt.edu The most studied organic getter for this purpose is 1,4-bis(phenylethynyl)benzene (DEB). inl.govunt.edu

DEB functions through the palladium-catalyzed hydrogenation of its triple bonds. unt.edu In this process, each molecule of DEB can react with up to four molecules of hydrogen, converting the phenylethynyl groups into phenylethyl groups, thus forming 1,4-bis(phenylethyl)benzene. osti.govacs.org This chemical transformation effectively traps hydrogen in a stable, solid form. osti.gov

These organic getters are typically incorporated into a polymer matrix, such as a silicone rubber, to create flexible and robust components like O-rings or coatings on foam substrates. nih.gov This integration into a polymer network protects the catalyst from environmental poisons and provides a practical form factor for various applications. nih.govosti.gov The efficiency of these getter composites depends on several factors, including the dispersion of the catalyst, the porosity of the material, and the rate of hydrogen introduction. inl.govosti.gov

Parameter Description Significance
Getter Material 1,4-bis(phenylethynyl)benzene (DEB)Precursor to 1,4-bis(phenylethyl)benzene, high hydrogen capacity. osti.govacs.org
Catalyst Palladium on a carbon support (Pd/C)Facilitates the dissociation of molecular hydrogen. unt.eduosti.gov
Matrix Silicone polymer, polyethyleneProvides structural integrity and protects the getter components. acs.orgnih.gov
Mechanism Catalytic hydrogenation of triple bondsIrreversibly binds hydrogen gas. unt.edu
Application Scavenging hydrogen in sealed containersPrevents safety hazards and material corrosion. inl.govmorressier.com

The performance of these DEB-polymer composites has been shown to be effective in reducing hydrogen concentrations to safe levels in simulated waste storage environments. inl.gov Research has also focused on optimizing the formulation and manufacturing of these composites, including the use of additive manufacturing to create 3D-printed getter components with enhanced surface area and hydrogen absorption capacity. acs.org

Future Perspectives and Emerging Research Avenues for Bis 1 Phenylethyl Benzene

Innovations in Enantioselective Synthesis and Chiral Resolution

The development of efficient methods for the enantioselective synthesis and resolution of bis(1-phenylethyl)benzene derivatives is crucial for accessing enantiopure materials for a variety of applications. Current research is exploring both enzymatic and classical resolution techniques to isolate specific stereoisomers.

Enzymatic kinetic resolution, for instance, has proven effective for resolving related chiral compounds like 1-phenylethanol. nih.govresearchgate.net This method utilizes enzymes that selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer. While direct enzymatic resolution of bis(1-phenylethyl)benzene is an area ripe for exploration, the principles established with simpler analogs provide a strong foundation.

Classical chiral resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, remains a widely practiced and effective strategy. mdpi.com The differential solubility of the resulting diastereomers allows for their separation by crystallization. For amines derived from chiral 1-phenylethylamine, various chiral acids can be employed as resolving agents. mdpi.com Future innovations in this area may involve the development of novel chiral resolving agents with higher efficiency and selectivity for bis(1-phenylethyl)benzene and its derivatives. Additionally, advancements in crystallization techniques are expected to improve the yield and purity of the desired enantiomers. nih.gov

Design of Advanced Functional Materials with Tailored Chirality

The rigid and chiral nature of the bis(1-phenylethyl)benzene framework makes it an attractive building block for the design of advanced functional materials with tailored chiroptical properties. A significant area of emerging research is the incorporation of bis(1-phenylethyl)benzene derivatives into liquid crystals and chiral polymers.

Derivatives such as 1,4-bis(phenylethynyl)benzenes (BPEBs) have been synthesized and investigated for their liquid crystalline properties. dntb.gov.uamdpi.comnih.govnih.gov By incorporating chiral dopants, these materials can form blue phase liquid crystals, which are of interest for applications in fast-switching displays. dntb.gov.uanih.govnih.gov The specific stereochemistry of the chiral components plays a crucial role in determining the mesophase behavior and the helical twisting power of the resulting liquid crystalline mixture. Future research will likely focus on the synthesis of novel BPEB derivatives with optimized liquid crystalline ranges and enhanced chiroptical responses. Furthermore, the introduction of chiral 1,4-bis(β-cyanostyryl)benzene derivatives into liquid crystals has been shown to induce high circularly polarized luminescence, with the potential for tuning by altering the length of alkyl chains. researchgate.net

The integration of bis(1-phenylethyl)benzene units into polymer backbones is another promising avenue for creating materials with unique properties. Chiral polymers can exhibit helical structures and demonstrate chiral recognition abilities. For instance, chiral binaphthylbisbipyridine-based copper(i) coordination polymers have been shown to form gels with multi-stimuli responsive properties and catalytic activity. rsc.org While research on polymers specifically incorporating the bis(1-phenylethyl)benzene moiety is still emerging, the principles of transferring chirality from a monomer to a macromolecular structure are well-established. Future work could explore the synthesis of chiral polymers based on bis(1-phenylethyl)benzene for applications in chiral chromatography, enantioselective sensing, and spintronics.

Integration with Machine Learning for Predictive Chemistry

The integration of machine learning (ML) with quantum chemical computations is emerging as a powerful tool to accelerate the discovery and optimization of chiral molecules and catalysts. researchgate.net While specific ML models for "Benzene, bis(1-phenylethyl)-" are not yet widely reported, the general strategies being developed are highly applicable.

Machine learning models are being trained to predict the enantioselectivity of asymmetric catalytic reactions. nih.gov These models can learn complex relationships between the structure of a chiral catalyst and the stereochemical outcome of a reaction, enabling the in silico screening of large libraries of potential catalysts. researchgate.netnih.gov This approach can significantly reduce the experimental effort required to identify optimal catalysts for a given transformation. Future research will likely involve the development of ML models specifically trained on data from reactions catalyzed by ligands derived from bis(1-phenylethyl)benzene.

Furthermore, ML is being used to predict chiroptical properties, such as circular dichroism and optical rotation, from molecular structures. This capability is invaluable for the rapid characterization of newly synthesized chiral compounds and for understanding the origins of their optical activity. By applying these predictive models to bis(1-phenylethyl)benzene derivatives, researchers can design molecules with specific chiroptical properties for applications in materials science and analytical chemistry. The development of more accurate and generalizable ML models will be a key focus of future efforts in this area.

Exploration of Novel Catalytic Transformations

Chiral ligands derived from bis(1-phenylethyl)benzene have the potential to enable a wide range of novel catalytic transformations in asymmetric synthesis. The rigid backbone and the tunable steric and electronic properties of these ligands make them promising candidates for inducing high levels of enantioselectivity.

One area of active research is the use of chiral bis-aldimine NCN-pincer complexes derived from 1,3-bis[(-)-(S)-(1-phenylethyl)iminomethyl]benzene in catalysis. researchgate.netnih.gov While initial studies on the Michael addition showed poor stereocontrol due to conformational flexibility, this highlights the importance of ligand design in controlling the chiral environment around the metal center. nih.gov Future work will likely focus on modifying the ligand structure to enhance its rigidity and, consequently, its stereodirecting ability.

The development of novel catalytic systems is a continuous effort in organic synthesis. The application of chiral ligands in new types of reactions is a key driver of innovation. By exploring the use of bis(1-phenylethyl)benzene-based ligands in a broader range of catalytic transformations, researchers can potentially unlock new synthetic methodologies for the efficient and enantioselective synthesis of valuable chiral molecules. This includes exploring their use in C-H activation, cross-coupling reactions, and other challenging transformations where precise stereochemical control is essential.

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